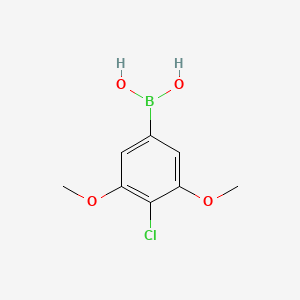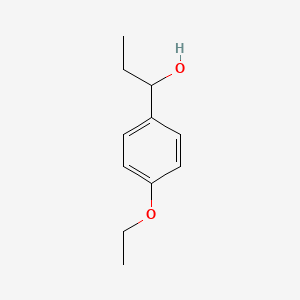
3-Iodo-1H-indazol-5-amine
Overview
Description
3-Iodo-1H-indazol-5-amine is a useful research compound. Its molecular formula is C7H6IN3 and its molecular weight is 259.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Synthesis Techniques
3-Iodo-1H-indazol-5-amine and its derivatives are synthesized through various methods, enhancing their applicability in medicinal chemistry. A notable technique involves the Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. This method facilitates the synthesis of various 3-aryl-1H-indazol-5-amine derivatives, showcasing a versatile approach for preparing these compounds with good to excellent yields (Wang et al., 2015). Similarly, a silver(I)-mediated intramolecular oxidative C–H amination has been established as an efficient technique for constructing assorted 1H-indazoles. This method is particularly efficient for synthesizing 3-substituted indazoles, which are challenging to synthesize via other C–H aminations (Park et al., 2021).
Novel Reaction Pathways and Applications
The field also explores innovative reaction pathways and applications of 1H-indazole derivatives. For instance, iodobenzene-catalyzed intramolecular C–H amination of hydrazones under mild conditions is a noteworthy development. This transition-metal- and halogen-free synthesis yields N-aryl-substituted 1H-indazole and derivatives, presenting a facile and mild approach for synthesizing these compounds (Kashiwa et al., 2014). Additionally, Pd-catalyzed carbonylation of 3-iodoindazoles has been leveraged for the preparation of 1H-indazole-3-carboxylic acid esters and amides, showcasing the compound's utility in further synthetic transformations (Buchstaller et al., 2011).
Biological and Material Applications
Research extends to exploring the biological and material applications of this compound derivatives. The halogen bonding interactions of these derivatives have been studied for their potential in optimizing ligands and discovering potent inhibitors, highlighting their significance in bioactive compound development (He et al., 2020). Furthermore, these compounds have found applications in corrosion inhibition for materials like copper, where alkyl-chain indazole derivatives are used to fabricate stable and hydrophobic films on copper surfaces, demonstrating their utility in material sciences (Qiang et al., 2018).
Mechanism of Action
Target of Action
3-Iodo-1H-indazol-5-amine is a type of indazole derivative . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The primary targets of these compounds are often enzymes or receptors that play crucial roles in these biological processes .
Mode of Action
It has been demonstrated that the 1h-indazole-3-amine structure is an effective hinge-binding fragment, and in linifanib, it binds effectively with the hinge region of tyrosine kinase . This interaction can lead to changes in the activity of the target, which can result in therapeutic effects.
Biochemical Pathways
Indazole derivatives have been shown to affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway in a concentration-dependent manner .
Pharmacokinetics
The physicochemical properties of the compound, such as its lipophilicity and water solubility, can influence its adme properties .
Result of Action
The result of the action of this compound can vary depending on the specific biological context. For instance, one study found that a compound with a similar structure exhibited a promising inhibitory effect against the K562 cell line, a type of chronic myeloid leukemia cell .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound should be stored in a dark place at room temperature to maintain its stability . Additionally, the compound’s solubility in water and other polar solvents can affect its bioavailability and efficacy .
Safety and Hazards
Future Directions
Indazole-containing heterocyclic compounds, including 3-Iodo-1H-indazol-5-amine, have a wide variety of medicinal applications and have been the subject of recent synthetic strategies . They are an important part of many natural products and marketed drugs, and have become an important synthon in the development of new drugs . Therefore, the future directions of this compound could involve further exploration of its medicinal applications and the development of novel synthetic strategies.
Biochemical Analysis
Biochemical Properties
3-Iodo-1H-indazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to proteins involved in cell cycle regulation, thereby influencing cell proliferation and apoptosis .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to inhibit the growth of various cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cells . This compound influences cell function by modulating cell signaling pathways, such as the p53/MDM2 pathway, which plays a critical role in cell cycle regulation and apoptosis. Furthermore, this compound can alter gene expression and cellular metabolism, leading to reduced cell proliferation and increased cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of specific enzymes, inhibiting their activity. For example, it has been shown to inhibit kinases by binding to their ATP-binding sites, preventing the transfer of phosphate groups to target proteins . This inhibition disrupts key signaling pathways, leading to altered cellular responses. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and induction of apoptosis, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its maximum therapeutic effect with minimal toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within the body can influence its therapeutic efficacy and toxicity. Studies have shown that this compound can accumulate in specific tissues, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules and increase its therapeutic efficacy. Understanding the subcellular distribution of this compound is essential for developing targeted therapies that maximize its beneficial effects while minimizing potential side effects .
Properties
IUPAC Name |
3-iodo-2H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORRIHWEYDDYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626545 | |
| Record name | 3-Iodo-2H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599183-36-5 | |
| Record name | 3-Iodo-2H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-1H-indazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)
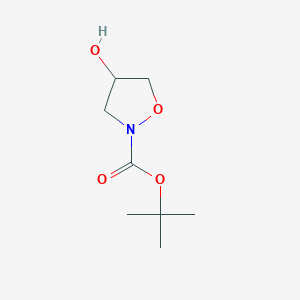
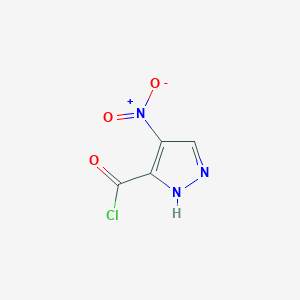
![6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid](/img/structure/B1322432.png)
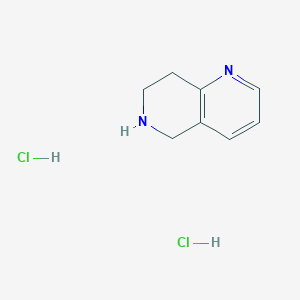
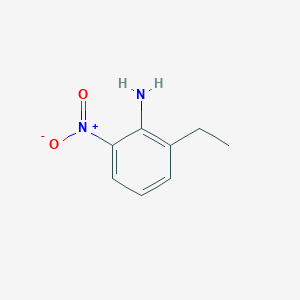
![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)
